molecular formula C21H27N3O6S B2817368 (2E)-1-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidin-1-yl}-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one CAS No. 2321338-14-9

(2E)-1-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidin-1-yl}-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

Cat. No.: B2817368
CAS No.: 2321338-14-9
M. Wt: 449.52
InChI Key: NLSJVPHWOVTUGC-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-1-{4-[(1-Methyl-1H-imidazol-2-yl)sulfonyl]piperidin-1-yl}-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is a synthetic α,β-unsaturated ketone (enone) featuring a piperidine scaffold linked to a sulfonylated 1-methylimidazole moiety and a 3,4,5-trimethoxyphenyl group. The compound’s design integrates pharmacophores commonly associated with bioactivity:

  • Sulfonyl-piperidine: Enhances solubility and modulates electronic properties for receptor interaction .
  • Trimethoxyphenyl group: Known for electron-donating effects, improving binding affinity in kinase inhibitors and anticancer agents .

Properties

IUPAC Name

(E)-1-[4-(1-methylimidazol-2-yl)sulfonylpiperidin-1-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O6S/c1-23-12-9-22-21(23)31(26,27)16-7-10-24(11-8-16)19(25)6-5-15-13-17(28-2)20(30-4)18(14-15)29-3/h5-6,9,12-14,16H,7-8,10-11H2,1-4H3/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLSJVPHWOVTUGC-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1S(=O)(=O)C2CCN(CC2)C(=O)C=CC3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=CN=C1S(=O)(=O)C2CCN(CC2)C(=O)/C=C/C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name/Identifier Key Substituents/Functional Groups Bioactivity Insights Reference
(Target Compound) 3,4,5-Trimethoxyphenyl, sulfonylimidazole-piperidine Potential anticancer (ferroptosis induction)
(±)-(E)-1-(1-s-Butylphthalazin-2(1H)-yl)-3-(5-((2,4-diaminopyrimidin-5-yl)methyl)-2,3-dimethoxyphenyl)prop-2-en-1-one (6d) 2,3-Dimethoxyphenyl, diaminopyrimidinyl, phthalazin-yl Anticancer (enzyme inhibition via diaminopyrimidine)
(2E)-3-(4-Methoxyphenyl)-1-{4-[(E)-pyrrolidin-1-yldiazenyl]phenyl}prop-2-en-1-one (3FP) 4-Methoxyphenyl, pyrrolidinyl-diazenyl Antimicrobial/antifungal (diazenyl group enhances stability)
5.4-{3-[4-(2-Hydroxy-benzyl)-piperazin-1-yl]-propoxy}-7-methoxy-3-phenyl-chromen-2-one (4e) Piperazine, benzyl, chromenone Anticoagulant (chromenone core)
(E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one Imidazole, 4-methylphenyl Antiproliferative (imidazole-mediated interactions)

Substituent-Driven Activity Differences

  • Trimethoxyphenyl vs. Dimethoxyphenyl (6d) :
    The target compound’s 3,4,5-trimethoxyphenyl group offers greater lipophilicity and electron-donating capacity compared to the 2,3-dimethoxyphenyl group in 6d. This may enhance membrane permeability and binding to hydrophobic enzyme pockets, as seen in kinase inhibitors .
  • Sulfonylimidazole vs.
  • Piperidine vs.

Bioactivity and Mechanism Insights

  • Ferroptosis Induction: The trimethoxyphenyl group aligns with natural compounds (e.g., curcumin analogs) that induce ferroptosis, a form of iron-dependent cell death.
  • Covalent Binding via Enone: The α,β-unsaturated ketone in the target compound may form covalent adducts with cysteine residues in proteins, similar to electrophilic agents like ibrutinib. This contrasts with non-covalent binders like 4e .

Q & A

Q. Why might the compound exhibit off-target effects in kinase screens?

  • Hypothesis Testing :
  • Kinome-Wide Profiling : Use a broad-panel kinase assay (e.g., Eurofins KinaseProfiler) to identify unintended targets .
  • Covalent Binding Check : Perform washout experiments to distinguish reversible vs. irreversible inhibition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.